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Compound of Interest

1-Bromo-4-methoxy-2-methyl-5-
Compound Name:
nitrobenzene

Cat. No.: B1524397

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-methoxy-2-
methyl-5-nitrobenzene

Abstract

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound with
potential applications in organic synthesis and medicinal chemistry. As a functionalized
benzene ring, it serves as a versatile building block for the introduction of complex moieties in
the development of novel molecules. A thorough understanding of its physicochemical
properties is paramount for its effective handling, characterization, and utilization in research
and development. This guide provides a detailed examination of the known and predicted
properties of this compound, outlines robust experimental protocols for their determination, and
offers insights into its structural and safety profile.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. The structural formula, molecular weight, and unique identifiers for 1-Bromo-4-
methoxy-2-methyl-5-nitrobenzene are crucial for database searches, regulatory compliance,
and stoichiometric calculations.

e |[UPAC Name: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
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e CAS Number: 89978-56-3
e Molecular Formula: CsHsBrNOs
e Molecular Weight: 246.06 g/mol [1]

The molecule consists of a central benzene ring with five substituents: a bromine atom, a
methoxy group (-OCHs), a methyl group (-CHs), and a nitro group (-NO2). The relative positions
of these groups are critical to the molecule's reactivity, polarity, and overall stereochemistry.

Caption: 2D Chemical Structure of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various
environments, influencing its suitability for specific applications, from reaction kinetics to
formulation in drug delivery systems.
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Property

Value | Description

Rationale & Scientific
Insight

Appearance

Expected to be a pale yellow

or off-white crystalline solid.

This prediction is based on
related nitroaromatic
compounds which are often
solids at room temperature due
to significant intermolecular
forces.[2] The color is typical
for compounds containing a
nitro group, which is a

chromophore.

Melting Point

Not experimentally reported in
available literature. Requires

experimental determination.

The melting point is a crucial
indicator of purity. Pure
crystalline solids typically
exhibit a sharp melting range
of 0.5-1.0°C. Impurities will
lower and broaden this range.
[3] For context, the related
isomers 1-bromo-4-
nitrobenzene and 1-bromo-2-
nitrobenzene have melting
points of 127°C and 43°C,

respectively.[4]

Boiling Point

Not experimentally reported.
Likely to decompose at high

temperatures before boiling.

Due to its relatively high
molecular weight and polar
nitro group, a high boiling point
is expected. However, many
nitroaromatic compounds are
thermally unstable and may

decompose upon heating.

Solubility

Predicted to be insoluble in
water but soluble in common
organic solvents like acetone,
ethyl acetate,
dichloromethane, and DMSO.

The "like dissolves like"
principle is key.[5] The
molecule has a large, nonpolar
substituted benzene core,

making it incompatible with the
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highly polar hydrogen-bonding
network of water. The
presence of polar ether and
nitro groups, however, should
allow for favorable dipole-
dipole interactions with polar

aprotic organic solvents.[6][7]

Spectral Analysis and Structural Confirmation

Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous
structural confirmation. While specific spectra for this compound are not publicly available, its
structure allows for the prediction of key characteristic signals.

e IH NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals
for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region
will likely show two singlets, as the protons on the ring do not have adjacent proton
neighbors for splitting. The methoxy group (-OCHS3) will appear as a sharp singlet around 3.8-
4.0 ppm, and the methyl group (-CHs) will appear as another sharp singlet, likely further
upfield.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct
signals, corresponding to the eight unique carbon atoms in the molecule (six in the ring, one
in the methoxy group, and one in the methyl group). The positions of these signals are
influenced by the electron-withdrawing and -donating effects of the substituents.

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key
expected absorption bands include:

o ~1500-1550 cm~* and ~1345-1385 cm~1: Strong asymmetric and symmetric stretching
vibrations of the nitro group (N-O).

o ~1250 cm~1: C-O stretching of the aryl ether (methoxy group).
o ~2850-3000 cm~1: C-H stretching from the methyl and methoxy groups.

o ~550-750 cm~1: C-Br stretching.
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e Mass Spectrometry (MS): This technique provides the mass-to-charge ratio, confirming the
molecular weight. A key feature for this compound would be the characteristic isotopic
pattern of bromine. Bromine has two major isotopes, 7°Br and 81Br, in nearly a 1:1 ratio.
Therefore, the molecular ion peak (M) and any bromine-containing fragment peaks will
appear as a pair of peaks (M and M+2) of almost equal intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of a newly synthesized or sourced batch of 1-
Bromo-4-methoxy-2-methyl-5-nitrobenzene must be experimentally verified. The following
sections provide detailed, self-validating protocols.

Melting Point Determination

Causality: The melting point is a highly sensitive measure of a compound's purity.[8] The
presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy
(a lower temperature) to break the intermolecular forces. This protocol uses a modern digital

apparatus for precision and safety.
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Caption: Workflow for accurate melting point determination.
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Step-by-Step Methodology:
e Sample Preparation:

o Place a small amount of the compound on a clean, dry watch glass. If the crystals are not
fine, gently grind them using a mortar and pestle.

o Take a capillary melting point tube and press the open end into the powder until a small
amount enters the tube.

o Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.
The final packed sample height should be 2-3 mm.[3]

o Approximate Melting Point (Optional but Recommended):
o Place the packed capillary tube into the heating block of the melting point apparatus.

o Heat the sample rapidly (10-20°C per minute) and observe the approximate temperature
at which it melts. This provides a target for the accurate measurement.

o Turn off the heat and allow the apparatus to cool significantly.

e Accurate Melting Point Determination:

[¢]

Prepare a new sample in a fresh capillary tube.

o Place the tube in the apparatus and heat rapidly to about 20°C below the approximate
melting point found in the previous step.

o Decrease the heating rate to a slow 1-2°C per minute.[3] This ensures the temperature of
the block and the sample are in thermal equilibrium.

o Carefully observe the sample through the magnifying lens.
o Record the temperature (T1) at which the first drop of liquid appears.

o Continue heating slowly and record the temperature (T2) at which the last crystal melts
completely.[9]

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.youtube.com/watch?v=lUaXqShBoZ4
https://www.youtube.com/watch?v=lUaXqShBoZ4
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reporting:
o The melting point is reported as the range from T1 to Ta.

o For high accuracy, repeat the determination two more times and average the results.

Solubility Characterization

Causality: A systematic solubility analysis not only confirms the predicted solubility profile but
can also provide clues about the presence of acidic or basic functional groups, although none
are expected in the title compound.[10] This hierarchical testing scheme efficiently classifies

the compound based on its interaction with a range of solvents of varying polarity and pH.[11]
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Place ~25 mg of compound in a test tube

Add 0.75 mL H20.
Shake vigorously.

Is it soluble?

Yes No

Use new sample.
Add 0.75 mL Dichloromethane (DCM).
Shake vigorously.

:

Is it soluble?

Result:

Water Soluble

Yes No

Result: Test other organic solvents
Soluble in DCM (e.g., Acetone, Ethyl Acetate, Hexane)

Click to download full resolution via product page

Caption: Hierarchical workflow for solubility characterization.

Step-by-Step Methodology:

o General Procedure: For each solvent, add approximately 25 mg of the compound to a small,
dry test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously for at least 30-
60 seconds after each addition.[5][11] Observe if the solid dissolves completely.
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o Test 1: Water (Polar, Protic):
o Follow the general procedure with deionized water.

o Expected Outcome: Insoluble. The nonpolar nature of the substituted aromatic ring should
dominate.

o Test 2: Diethyl Ether or Hexane (Nonpolar):
o Follow the general procedure with a nonpolar solvent.

o Expected Outcome: Likely soluble. This will test the compound's affinity for nonpolar
environments.

» Test 3: Dichloromethane or Ethyl Acetate (Intermediate Polarity, Aprotic):
o Follow the general procedure with these solvents.

o Expected Outcome: Soluble. These solvents are often effective for a wide range of organic
compounds that are not extremely polar or nonpolar.

o Test 4: Acetone or Dimethyl Sulfoxide (Polar, Aprotic):
o Follow the general procedure with these highly polar aprotic solvents.

o Expected Outcome: Very soluble. These solvents are excellent at dissolving molecules
with significant dipole moments, such as that induced by the nitro group.

» Reporting:

o Report the compound as "soluble,” "partially soluble,” or "insoluble" in each tested solvent.
This qualitative profile is invaluable for selecting appropriate solvents for reactions,
chromatography, and recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
is not widely available, data from structurally similar nitroaromatic compounds can be used to
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establish prudent handling practices.[1][12][13][14]

o Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab
coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

e Handling:

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation
of dust.[1][14]

[¢]

Avoid all personal contact, including skin and eye contact and inhalation.[13]

[¢]

[¢]

Minimize dust generation during transfer.[14]

[e]

Wash hands thoroughly after handling.
o First Aid:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

o Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water.
Seek medical attention if irritation develops.[14]

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[14]

o Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with
water and seek immediate medical attention.[14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[1]

Conclusion

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a multifaceted organic compound whose
utility in scientific research is underpinned by its distinct physicochemical properties. While
some data, such as a precise melting point, requires experimental determination, its structural
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features allow for reliable predictions of its solubility, spectral characteristics, and handling
requirements. The protocols outlined in this guide provide a robust framework for researchers
to verify these properties, ensuring data integrity and safe laboratory practice. A comprehensive
understanding of this molecule's profile is the first step toward unlocking its full potential in the
synthesis of next-generation materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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